

An In-depth Technical Guide to 1-(4-Fluorobenzyl)-diazepane Dihydrochloride

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Compound of Interest

Compound Name: 1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride

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Abstract

1-(4-Fluorobenzyl)-diazepane dihydrochloride is a chemical compound belonging to the diazepane class of molecules. Diazepanes are a well-established scaffold in medicinal chemistry, known for their diverse biological activities, primarily targeting the central nervous system.^{[1][2]} This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a postulated synthetic pathway for 1-(4-Fluorobenzyl)-diazepane dihydrochloride. Due to the limited availability of specific experimental data in the public domain for this particular analog, this guide also discusses the general biological context of diazepines, including their established mechanism of action, to provide a framework for future research and development.

Molecular Structure and Physicochemical Properties

1-(4-Fluorobenzyl)-diazepane dihydrochloride is the hydrochloride salt of the parent compound, 1-(4-Fluorobenzyl)-diazepane. The presence of the dihydrochloride moiety enhances the compound's solubility in aqueous media. The core structure consists of a seven-membered diazepane ring, which is a saturated heterocyclic amine, substituted at one of the nitrogen atoms with a 4-fluorobenzyl group.

Chemical Identifiers and Properties

A summary of the key chemical identifiers and physicochemical properties for 1-(4-Fluorobenzyl)-diazepane dihydrochloride is presented in Table 1.

Property	Value	Source
IUPAC Name	1-[(4-Fluorophenyl)methyl]-1,4-diazepane dihydrochloride	[3]
Synonyms	1-(4-fluorobenzyl)-1,4-diazepane dihydrochloride, 1-(4-Fluorobenzyl)-homopiperazine dihydrochloride	[3]
CAS Number	199672-23-6	[3]
Molecular Formula	C ₁₂ H ₁₉ Cl ₂ FN ₂	[3]
Molecular Weight	281.20 g/mol	
Purity	>98% (as commercially available)	

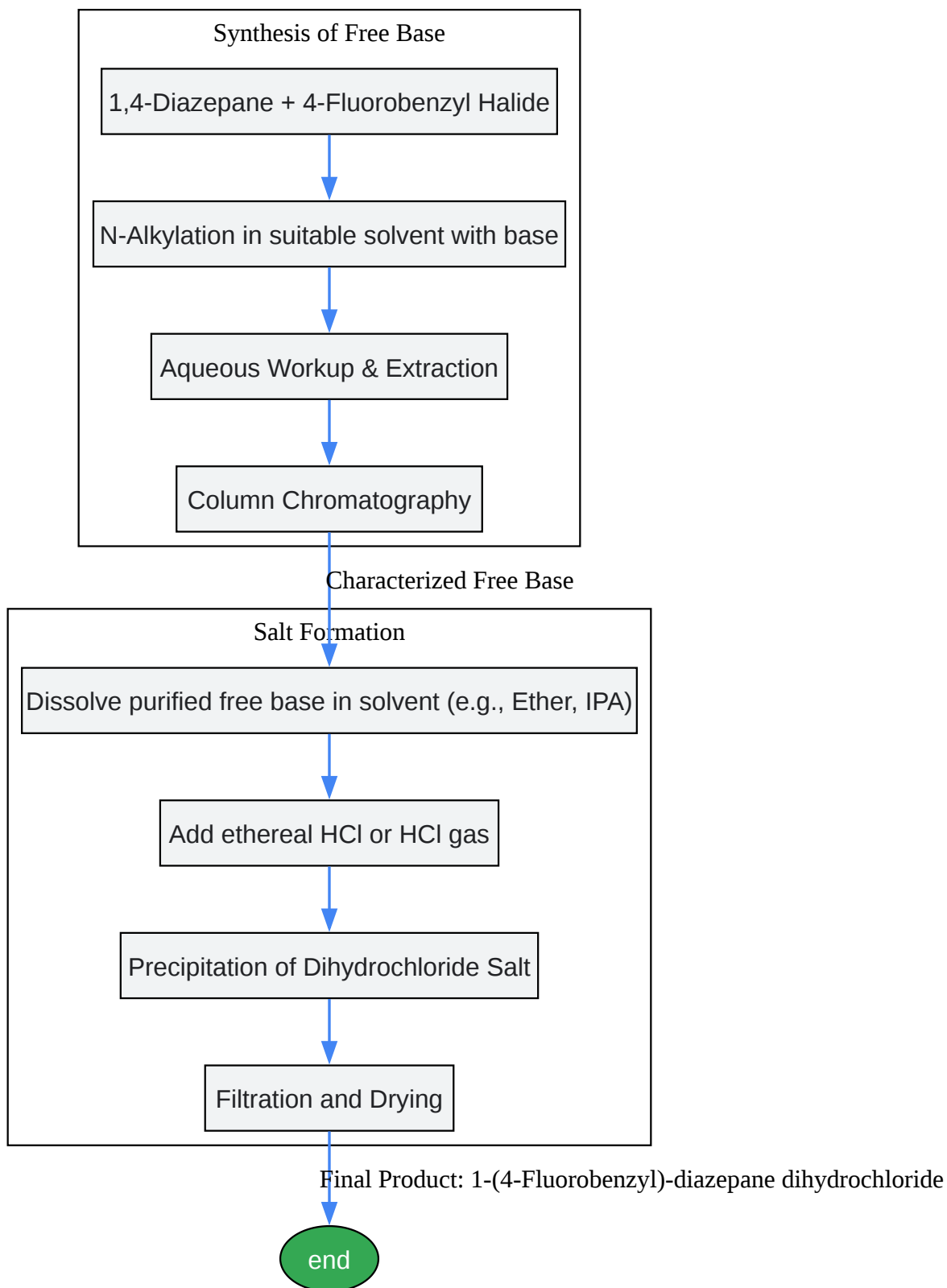
Note: Some properties for the free base, 1-(4-Fluorobenzyl)-1,4-diazepane (CAS: 76141-89-4), include a predicted pK_a of 10.55±0.20 and a boiling point of 112 °C at 0.5 torr.[4][5] The dihydrochloride salt is expected to be a solid.

Synthesis and Characterization

While specific literature detailing the experimental protocol for the synthesis of 1-(4-Fluorobenzyl)-diazepane dihydrochloride is not readily available, a plausible synthetic route can be postulated based on standard organic chemistry reactions for the formation of N-alkylated amines. A likely approach would involve the reductive amination of 1,4-diazepane with 4-fluorobenzaldehyde or the direct N-alkylation of 1,4-diazepane with 4-fluorobenzyl chloride or a similar benzyl halide.

Postulated Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of 1-(4-Fluorobenzyl)-diazepane, followed by its conversion to the dihydrochloride salt.



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Postulated workflow for the synthesis of 1-(4-Fluorobenzyl)-diazepane dihydrochloride.

Characterization Methods

The structural confirmation of the synthesized compound would typically involve a suite of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR would be crucial for confirming the presence of the 4-fluorobenzyl group and the diazepane ring, as well as their connectivity.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

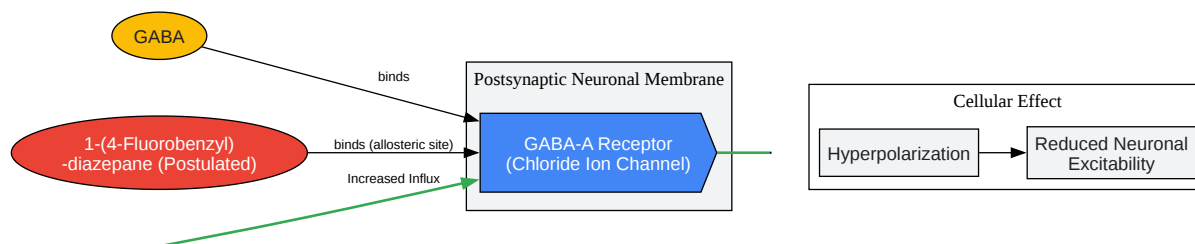
Potential Biological Activity and Signaling Pathways

While specific biological data for 1-(4-Fluorobenzyl)-diazepane dihydrochloride is not available in the reviewed literature, the broader class of diazepine and benzodiazepine derivatives are well-known for their activity on the central nervous system.^{[2][6]} Many of these compounds act as positive allosteric modulators of the GABAA receptor.^{[6][7]}

General Mechanism of Action for Benzodiazepine-like Compounds

The primary mechanism of action for many anxiolytic and sedative diazepine derivatives involves the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.^{[6][7]} GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. The binding of benzodiazepines to a specific site on the GABAA receptor potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus producing a calming effect on the brain.^[7]

The following diagram illustrates this signaling pathway.



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Postulated GABAergic signaling pathway for diazepam compounds.

Conclusion

1-(4-Fluorobenzyl)-diazepam dihydrochloride is a diazepam derivative with potential for biological activity, likely targeting the central nervous system. While detailed experimental and biological data for this specific compound are sparse in publicly accessible literature, its structural similarity to known neuroactive agents suggests that it may modulate GABAergic neurotransmission. The synthesis can be reasonably achieved through standard N-alkylation or reductive amination procedures. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring this and related molecules.

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